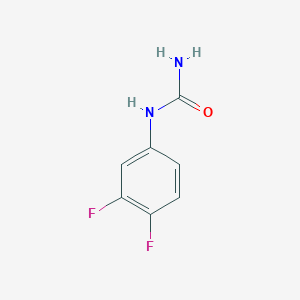

(3,4-Difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-Difluorophenyl)urea: is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of urea where the hydrogen atoms are replaced by a 3,4-difluorophenyl group.

Mechanism of Action

Target of Action

N-(3,4-difluorophenyl)urea is a complex compound with potential biological activity. Urea derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that urea derivatives can interact with their targets and cause changes in the biological system . For instance, nelotanserin, a urea derivative, selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system .

Biochemical Pathways

Urea derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A study on [14c]urea pharmacokinetics suggests that urea derivatives can exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .

Result of Action

Urea derivatives have been found to exhibit a broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 3,4-difluoroaniline with an isocyanate derivative under mild conditions. This reaction typically occurs in the presence of a catalyst or under heat to facilitate the formation of the urea linkage .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The process involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: (3,4-Difluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Industry: The compound is also used in the agrochemical industry as a potential herbicide or pesticide. Its ability to interact with biological systems makes it a valuable tool in the development of new agricultural products .

Comparison with Similar Compounds

- N-(3,4-dichlorophenyl)urea

- N-(3,4-dibromophenyl)urea

- N-(3,4-dimethylphenyl)urea

Uniqueness: (3,4-Difluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes this compound particularly valuable in drug development and agrochemical applications .

Biological Activity

(3,4-Difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article compiles various research findings, including synthesis methods, biological evaluations, and detailed case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H6F2N2O. Its structure features a urea moiety attached to a difluorophenyl group, which is crucial for its biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Synthesis of this compound

The synthesis typically involves the reaction of 3,4-difluoroaniline with isocyanates. The general reaction can be represented as follows:

This method has been optimized to yield high purity and yield rates.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound derivatives. For instance:

- A study reported that derivatives exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.25 μg/mL to 64 μg/mL depending on the specific derivative tested .

- Another investigation highlighted that compounds with similar structures demonstrated significant growth inhibition against multidrug-resistant strains of Acinetobacter baumannii, with one derivative showing an inhibition rate of 94.5% .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | 95 |

| Derivative A | Escherichia coli | 1 | 90 |

| Derivative B | Acinetobacter baumannii | 0.5 | 94.5 |

Antioxidant Activity

Research has also indicated that this compound exhibits antioxidant properties. The evaluation was conducted using various assays such as DPPH and H2O2 scavenging methods. Compounds were tested at concentrations of 50 and 100 µg/mL, showing varying degrees of radical scavenging activity .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | H2O2 Scavenging (%) |

|---|---|---|

| This compound | 60 | 70 |

| Derivative C | 75 | 65 |

| Derivative D | 50 | 80 |

Case Study: Antimicrobial Efficacy against MRSA

A specific study focused on the efficacy of this compound derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were tested in vitro and showed promising results with MIC values indicating effective inhibition at low concentrations. Molecular docking studies suggested that these compounds bind effectively to the active site of bacterial enzymes critical for survival .

Case Study: In Vivo Studies on Anticancer Activity

Preliminary in vivo studies have indicated that certain derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines such as HeLa and MCF-7. These studies are essential for understanding the therapeutic potential and mechanisms underlying the anticancer effects of these compounds.

Properties

IUPAC Name |

(3,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNHNDOMDZASQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.